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Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzoic acid

Cat. No.: B1332832

An In-Depth Technical Guide to 2-(Difluoromethoxy)benzoic Acid: A Cornerstone
Intermediate in Modern Drug Discovery

Executive Summary

2-(Difluoromethoxy)benzoic acid, identified by CAS Number 97914-59-5, is a fluorinated
aromatic carboxylic acid that has garnered significant attention in the fields of medicinal
chemistry and materials science.[1] Its strategic value stems from the unique physicochemical
properties imparted by the difluoromethoxy (-OCHF2) group. This functional group serves as a
critical bioisostere for more metabolically labile moieties, such as methoxy or hydroxyl groups,
offering a sophisticated tool to enhance the pharmacokinetic and pharmacodynamic profiles of
drug candidates.[1] This guide provides an in-depth analysis of its molecular characteristics, a
detailed synthesis protocol, analytical validation techniques, its applications in drug
development, and comprehensive safety guidelines for researchers, scientists, and drug
development professionals.

Molecular Profile and Physicochemical
Characteristics

Understanding the fundamental properties of 2-(Difluoromethoxy)benzoic acid is essential
for its effective application. The presence of the strongly electron-withdrawing difluoromethoxy
group significantly influences the molecule's acidity, lipophilicity, and metabolic stability.

Chemical Identifiers and Properties
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The key identifying and physical properties are summarized below for quick reference.

Property Value Source(s)
CAS Number 97914-59-5 [11[21131[4][5][6]
Molecular Formula CsHeF203 [1112][3][5]
Molecular Weight 188.13 g/mol [11[3]

2-(difluoromethoxy)benzoic
IUPAC Name i
aci

2-Carboxy-alpha,alpha-
Synonyms ) ] [11[2]
difluoroanisole

Melting Point 98-101 °C [1]
Boiling Point 274 °C [1]
pKa (Predicted) 3.11+0.36 [1]
Solid, typically off-white
Appearance ypicaly [2]
crystals
AGDOJFCUKQMLHD-
InChl Key [2][3]

UHFFFAOYSA-N

The Strategic Role of the Difluoromethoxy Group

The difluoromethoxy substituent is not merely an inert functional group; it is a strategic element
in rational drug design. Its utility can be understood through its impact on several key molecular
parameters.

o Metabolic Stability: The Carbon-Fluorine bond is exceptionally strong. The C-H bond in a
methoxy group (-OCHs) is a common site for metabolic oxidation by Cytochrome P450
enzymes. Replacing it with the -OCHF2 group effectively "shields" this position, reducing
metabolic degradation and thereby increasing the drug's half-life.

 Lipophilicity and Permeability: The -OCHF2 group moderately increases lipophilicity
compared to a hydroxyl group and acts as a lipophilic hydrogen bond donor. This modulation
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is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion)
properties, including its ability to cross cellular membranes.

 Acidity (pKa) Modulation: As an electron-withdrawing group, the -OCHF2 substituent
increases the acidity of the adjacent carboxylic acid compared to its non-fluorinated or
methoxylated analogs. This tuning of pKa can be crucial for optimizing a molecule's solubility
and its binding affinity within the specific pH environment of a biological target.

Difluoromethoxy Group

(-OCHF2)
Blocks CYP450 Influences nductive Effect
Oxidation Solubility/Permeability
Increased Metabolic Modulated Tuned Acidity
Stability Lipophilicity (LogP) (pKa)

Improved Pharmacokinetics Enhanced Pharmacodynamics
(e.g., longer half-life) (e.g., target binding)

Click to download full resolution via product page
Fig 1: Physicochemical impact of the -OCHFz group.

Synthesis and Mechanistic Considerations

The synthesis of 2-(Difluoromethoxy)benzoic acid is a multi-step process typically
commencing from readily available salicylic acid derivatives. The key transformation is the
introduction of the difluoromethyl group onto the phenolic oxygen.

Common Synthetic Pathway

A widely employed and reliable method involves the reaction of a methyl salicylate with a
source of difluorocarbene, followed by hydrolysis of the ester. The use of sodium
chlorodifluoroacetate is a common and effective strategy.
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Fig 2: Common synthetic workflow.

Detailed Experimental Protocol

This protocol describes the synthesis from methyl salicylate. It is designed to be self-validating,
with clear endpoints for each stage.

Objective: To synthesize 2-(Difluoromethoxy)benzoic acid with a purity of >98%.

Materials:

Methyl salicylate

o Potassium carbonate (K2CQOs), anhydrous

e Sodium chlorodifluoroacetate (CICF2COONa)

e N,N-Dimethylformamide (DMF), anhydrous

e Sodium hydroxide (NaOH)

e Methanol (MeOH)

e Hydrochloric acid (HCI), concentrated

o Ethyl acetate

 Brine (saturated NaCl solution)

¢ Magnesium sulfate (MgSOa), anhydrous

Procedure:
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Step 1: Difluoromethylation of Methyl Salicylate

Rationale: The phenolic proton of methyl salicylate is acidic and must be removed by a base
to form a nucleophilic phenoxide. Anhydrous conditions are crucial to prevent quenching of
the base and side reactions. DMF is an excellent polar aprotic solvent for this type of
reaction.

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl
salicylate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

Add sodium chlorodifluoroacetate (2.0 eq) to the stirring mixture.

Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous mixture with ethyl acetate (3x).

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSOQOa,
filter, and concentrate under reduced pressure to yield crude methyl 2-
(difluoromethoxy)benzoate.

Step 2: Saponification to the Carboxylic Acid

Rationale: Base-catalyzed hydrolysis (saponification) is a standard method to convert an
ester to a carboxylic acid. The subsequent acidic workup protonates the carboxylate salt to
yield the final product.

Dissolve the crude ester from Step 1 in a mixture of methanol and water.

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 65-70 °C) for 2-4
hours, until TLC analysis indicates complete consumption of the ester.

Cool the reaction mixture and remove the methanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g.,
ether) to remove any non-acidic impurities.
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e Cool the agueous layer in an ice bath and acidify to pH ~2 by the slow addition of
concentrated HCI. A white precipitate should form.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to

yield 2-(Difluoromethoxy)benzoic acid.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, structure, and purity of the

final compound.

Verification Workflow

A logical workflow ensures that the synthesized material meets the required specifications for
use in research and development.
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Fig 3: Experimental verification workflow.

Expected Spectroscopic Data

While experimental conditions can cause minor shifts, the following provides a reference for the
expected analytical data.[4][7][8]
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Analysis Type

Expected Observations

Aromatic protons (4H) in the range of d 7.2-8.0
ppm. A characteristic triplet for the -OCHF2
proton around & 6.6-7.0 ppm (due to coupling

1H NMR _ _ _
with the two fluorine atoms). A broad singlet for
the carboxylic acid proton (>10 ppm), which
may be exchanged with D20.
Carbonyl carbon (~165-170 ppm). Aromatic
carbons (~115-160 ppm). The difluoromethoxy
13C NMR

carbon will appear as a triplet due to C-F

coupling.

Mass Spec (ESI-)

Expected [M-H]~ ion at m/z = 187.02

Applications in Drug Discovery

2-(Difluoromethoxy)benzoic acid is primarily used as a versatile building block for

constructing more complex active pharmaceutical ingredients (APIs).[1] Its structure is

frequently found in scaffolds targeting a range of diseases.

o Pharmaceutical Intermediate: It is a key starting material or intermediate for synthesizing

APIls where metabolic stability and modulated electronics are desired.[1][6] Its incorporation

can lead to drugs with improved efficacy and pharmacokinetic profiles.[1]

o Agrochemicals: Similar to pharmaceuticals, its properties are advantageous in creating

advanced pesticides and herbicides that are more effective.[1]

« Anti-Inflammatory Research: The unique structure has led to investigations into its potential

anti-inflammatory and antioxidant properties.[1]

Case Study Highlight: CFTR Modulators In the discovery of treatments for cystic fibrosis,

derivatives containing a difluoromethoxy group have shown significant promise. For instance,
in the development of the potent CFTR corrector ABBV/GLPG-2222, the introduction of a
difluoromethoxy group in place of a methoxy group on a related scaffold led to a significant

improvement in potency.[9] This highlights the direct, field-proven impact of this specific

functional group in optimizing a drug candidate's biological activity.
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Safety, Handling, and Storage

Proper handling of 2-(Difluoromethoxy)benzoic acid is essential in a laboratory setting. It is
classified as an irritant.[1]

Hazard Information

GHS Classification and Precautionary
Hazard Type
Statements

H315: Causes skin irritation. P280: Wear
protective gloves.[10][11]

Skin Irritation

H319: Causes serious eye irritation.
P305+P351+P338: IF IN EYES: Rinse

Eye Irritation cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.[6][10]

H335: May cause respiratory irritation. P261:
) o Avoid breathing dust. P304+P340: IF INHALED:
Respiratory Irritation _
Remove person to fresh air and keep

comfortable for breathing.[6][10]

Handling and Storage Protocol

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[11]

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety
glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]

e Handling: Avoid generating dust.[11] Wash hands thoroughly after handling.[10]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[4][12]

Conclusion
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2-(Difluoromethoxy)benzoic acid is more than a simple chemical intermediate; it is a
testament to the power of strategic fluorination in modern molecular design. Its ability to confer
metabolic stability, modulate electronic properties, and fine-tune lipophilicity makes it an
invaluable asset for scientists in drug discovery and materials science. A thorough
understanding of its synthesis, characterization, and safe handling is crucial for leveraging its
full potential to develop the next generation of innovative pharmaceuticals and advanced
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cas 97914-59-5,2-(DIFLUOROMETHOXY)BENZOIC ACID | lookchem [lookchem.com]

2. 2-(Difluoromethoxy)benzoic acid | CymitQuimica [cymitquimica.com]

3. 2-(DIFLUOROMETHOXY)BENZOIC ACID | CAS: 97914-59-5 | Chemical Product |
FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and
Chemical Reagents Supplier [finetechnology-ind.com]

. 97914-59-5|2-(Difluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

. 97914-59-5 | 2-(Difluoromethoxy)benzoic acid - Fluoropharm [fluoropharm.com]

. 2-(DIFLUOROMETHOXY)BENZOIC ACID | 97914-59-5 [amp.chemicalbook.com]
. rsc.org [rsc.org]

. rsc.org [rsc.org]

°
(o] [00] ~ (o2} ol iy

. pubs.acs.org [pubs.acs.org]

e 10. fishersci.com [fishersci.com]

e 11. carlroth.com:443 [carlroth.com:443]

e 12. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]

 To cite this document: BenchChem. [2-(Difluoromethoxy)benzoic acid CAS number].
BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1332832?utm_src=pdf-body
https://www.benchchem.com/product/b1332832?utm_src=pdf-custom-synthesis
https://www.lookchem.com/casno97914-59-5.html
https://cymitquimica.com/products/IN-DA003B2I/2-difluoromethoxybenzoic-acid/
https://finetechnology-ind.com/product/detail/97914-59-5
https://finetechnology-ind.com/product/detail/97914-59-5
https://finetechnology-ind.com/product/detail/97914-59-5
https://www.bldpharm.com/products/97914-59-5.html
https://www.fluoropharm.com/product/97914-59-5.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB9442540.htm?N=Ukraine
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06645j/c5cc06645j2.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01339
https://www.fishersci.com/store/msds?partNumber=AAB2355906&productDescription=4-%28DIFLROMETHOXY%29BENZOIC+AC+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.carlroth.com/medias/SDB-P738-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTcyNzR8YXBwbGljYXRpb24vcGRmfGFESTVMMmcwT1M4NU1qSXpNVGMwTWpJMU9UVXdMMU5FUWw5UU56TTRYMEZWWDBWT0xuQmtaZ3xmYzgzN2U1MjVkYzAwNWQ0YjUzYTUyMDE0MDBjOWE3MmQ3MTk2NmZlNmI5NGM1OGJjYWM3MjE3MjQ4YmFhYjFl
https://cloudsds.com/chemical-hazard-and-safety/benzoic-acid-hazards-and-how-to-manage-them-cloudsds/
https://www.benchchem.com/product/b1332832#2-difluoromethoxy-benzoic-acid-cas-number
https://www.benchchem.com/product/b1332832#2-difluoromethoxy-benzoic-acid-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1332832#2-difluoromethoxy-benzoic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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